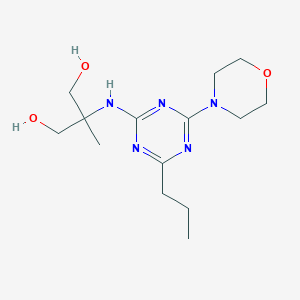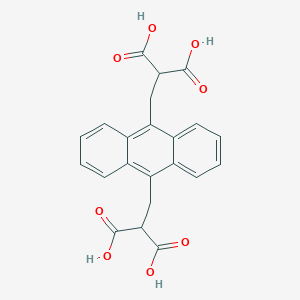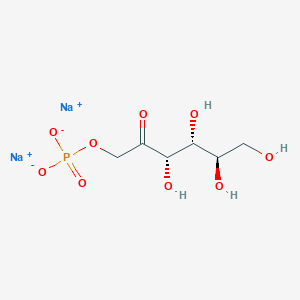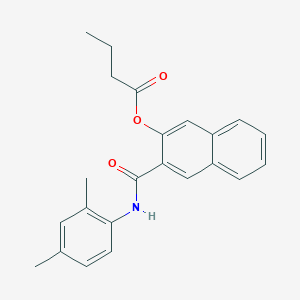
2,7-dibromo-9H-carbazole
Overview
Description
2,7-dibromocarbazole, also known as 2,7-dibromo-9H-carbazole, is a building block for the synthesis of small molecules of carbazole series or carbazole back-boned polymers in the application of OFETs, OLEDs, PLEDs, and OPVs .
Synthesis Analysis
The synthesis of this compound involves the use of carbazole as a starting material . A specific example of a synthesis process involves using 2,7-dibromocarbazole as the starting material to synthesize 2,7-dibromo-9-heptadecanylcarbazole .Molecular Structure Analysis
In the crystal structure of a related compound, the chains are extended in an anti conformation and form a segregating bilayer, isolating rows of carbazole units. The carbazole moieties are engaged in offset π–π interactions .Chemical Reactions Analysis
2,7-dibromocarbazole is a building block for the synthesis of small molecules of carbazole series or carbazole back-boned polymers in the application of OFETs, OLEDs, PLEDs, and OPVs . It is also used in the synthesis of 2,7-dibromo-9-heptadecanylcarbazole .Physical And Chemical Properties Analysis
This compound has a molecular weight of 325.00 g/mol. It is a solid with a melting point of 225-230 °C .Scientific Research Applications
Synthesis and Derivatives
- 2,7-Dibromo-9H-carbazole is a key building block for organic semiconductors. New methods for its synthesis and derivatives using microwave irradiation are more efficient and align with green chemistry principles, significantly reducing synthesis time (Khrustalev et al., 2020).
Biomedical Research
- Carbazole derivatives, including 9-(bromoalkyl)-1,4-dimethyl-9H-carbazole, exhibit cytotoxic effects on ovarian cancer cells, highlighting their potential in cancer treatment (Saturnino et al., 2015).
Solar Cell Applications
- 2,7-linked carbazole blocks, including 2,7-dibromo-9-octyl-9H-carbazole, have been used to create polymer solar cells, demonstrating varying efficiencies based on carbazole unit count (Qin et al., 2013).
Polymer Synthesis
- N-alkyl-9H-carbazole main-chain polymers, synthesized using 2,7-linked carbazole derivatives, show potential in materials science due to their thermal stability and unique structural properties (Iraqi & Wataru, 2004).
Electrochemical Applications
- Conjugated polymers based on carbazole, including 2,7-di(2-furyl)-9-H-carbazole, exhibit significant electrochemical and electrochromic properties, making them suitable for a range of applications (Oguztürk et al., 2015).
Environmental Studies
- This compound has been identified in various environmental samples, indicating its relevance in environmental science and potential health impact studies (Fromme et al., 2018).
Material Science
- Research on carbazole-based electrochromic polymers, including derivatives of this compound, has shown promising results for applications in smart materials and displays (Zhang et al., 2019).
Mechanism of Action
Target of Action
2,7-Dibromo-9H-carbazole is a building block for the synthesis of small molecules of the carbazole series or carbazole back-boned polymers . It is primarily used in the application of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), and organic photovoltaics (OPVs) . The primary targets of this compound are the electronic devices where it is used as a component.
Mode of Action
The compound interacts with its targets by contributing to the electron-donating abilities and chemical stability of the devices . This allows for solubility for devices film morphology and even further tuning the energy levels of such compounds .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the electronic properties of the devices in which it is used. The compound contributes to the electron-donating abilities and chemical stability of these devices . The downstream effects include improved performance and efficiency of the devices.
Result of Action
The result of the action of this compound is the improved performance and efficiency of the electronic devices in which it is used . By contributing to the electron-donating abilities and chemical stability of these devices, the compound helps to enhance their functionality .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2,7-Dibromo-9H-carbazole interacts with various biomolecules during muscle differentiation . It has been found to significantly down-regulate the mRNA expression of the early differentiation myogenic regulatory factor (MRF) MyoD and the late differentiation MRF Mrf4, while promoting the expression of Myogenin .
Cellular Effects
In C2C12 cells, this compound has been observed to interfere with myogenesis, similar to dioxins . After exposure to this compound, the myotubes formed were fewer, thinner, shorter, and less organized than those of the control group . The number of nuclei in the myotube and the fusion index were decreased .
Molecular Mechanism
This compound exerts its effects at the molecular level by disturbing the expression of myogenic regulatory factors (MRFs), which play important roles in regulating the process of muscle differentiation . It also significantly induces the expression of cyp1a1 and cyp1b1, two classical downstream genes of the aryl hydrocarbon receptor (AhR) .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to have long-term effects on cellular function. After 6 days of exposure, although there was no significant change in the number of nuclei in the myotubes, the fusion index was significantly decreased .
properties
IUPAC Name |
2,7-dibromo-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2N/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTWWBLGJZWRAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457082 | |
| Record name | 2,7-dibromo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136630-39-2 | |
| Record name | 2,7-dibromo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the molecular arrangements of 2,7-dibromo-9H-carbazole?
A1: The stability of solvates, which are crystalline forms containing solvent molecules within the crystal lattice, is crucial in crystal engineering. Research has demonstrated that the molecular arrangement of this compound significantly influences the stability of its solvates []. Different solvents lead to distinct packing modes of the molecules within the crystal structure, directly impacting the desolvation rate (the rate at which the solvent molecules are released from the crystal lattice). For instance, the N,N-dimethylacetamide solvate exhibits higher stability than the acetonitrile solvate due to the staggered arrangement of solute and solvent molecules in the former, compared to the interlayer arrangement in the latter []. This understanding is crucial for controlling the properties and applications of this compound-based materials.
Q2: How is this compound typically synthesized?
A2: this compound can be synthesized via different methods. One common approach involves the bromination of 9H-carbazole. Researchers have explored efficient synthetic routes, including microwave-assisted synthesis in flow reactors, to produce this compound []. This method allows for rapid and controlled reactions, potentially leading to higher yields and purity compared to conventional heating methods.
Q3: What makes this compound a suitable building block for larger molecules?
A3: The structure of this compound, featuring two bromine atoms at the 2 and 7 positions, makes it a versatile building block for constructing larger molecules. Specifically, these bromine atoms can be easily substituted in various coupling reactions, such as Sonogashira coupling []. For instance, reacting this compound with 4-ethynylpyridine hydrochloride yields 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole, a compound with potential applications in materials science []. This example highlights the potential of this compound as a precursor for synthesizing complex molecules with tailored properties.
Q4: What analytical techniques are commonly used to characterize this compound and its derivatives?
A4: Characterizing this compound and its derivatives relies on various analytical techniques. Single-crystal X-ray diffraction (XRD) is crucial for determining the crystal structure of these compounds, providing valuable insights into their molecular arrangements and intermolecular interactions [, ]. Additionally, spectroscopic methods like infrared (IR) spectroscopy are employed to analyze the vibrational modes of the molecules, offering information about functional groups and bonding characteristics []. These techniques, along with others like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, provide a comprehensive understanding of the structure and properties of this compound derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(3Z,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one](/img/structure/B162482.png)

